

Spectroscopic Characterization of 2-(2-Chlorobenzoyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(2-Chlorobenzoyloxy)benzaldehyde
CAS No.:	53389-99-4
Cat. No.:	B1348712

[Get Quote](#)

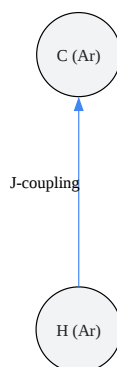
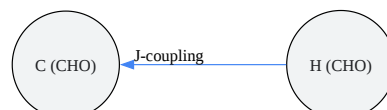
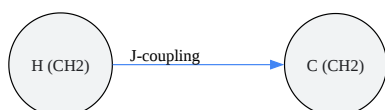
This technical guide provides a detailed analysis of the expected spectroscopic data for **2-(2-Chlorobenzoyloxy)benzaldehyde**, a molecule of interest in synthetic chemistry and drug discovery. While a complete set of experimentally acquired spectra for this specific compound is not readily available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-(2-Chlorobenzoyloxy)benzaldehyde**.

Molecular Structure and Synthetic Considerations

2-(2-Chlorobenzoyloxy)benzaldehyde is an aromatic ether-aldehyde. Its structure comprises a benzaldehyde ring substituted at the 2-position with a 2-chlorobenzoyloxy group. The synthesis of this compound would likely involve the Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base.^[1] Understanding

the synthetic route is crucial as it informs potential impurities that might be observed in the analytical data.

Molecular Structure Diagram



[Click to download full resolution via product page](#)

Caption: Predicted key ^1H - ^{13}C correlations in **2-(2-Chlorobenzyloxy)benzaldehyde**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Predicted):

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, Weak	Aldehydic C-H stretch (Fermi doublet)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-CH ₂ stretch (asymmetric)
~1050	Strong	Aryl-O-CH ₂ stretch (symmetric)
~750	Strong	C-Cl stretch

Rationale:

- The aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} .

- A characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which typically appears as a pair of bands (a Fermi doublet) around 2850 and 2750 cm^{-1} . [2]* The most intense peak in the spectrum will be the carbonyl (C=O) stretching vibration of the aldehyde, expected around 1700 cm^{-1} . [2]* The aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1480 cm^{-1} region.
- The C-O stretching of the aryl ether linkage will result in strong bands around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric).
- The C-Cl stretching vibration is expected in the fingerprint region, around 750 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol (Predicted):

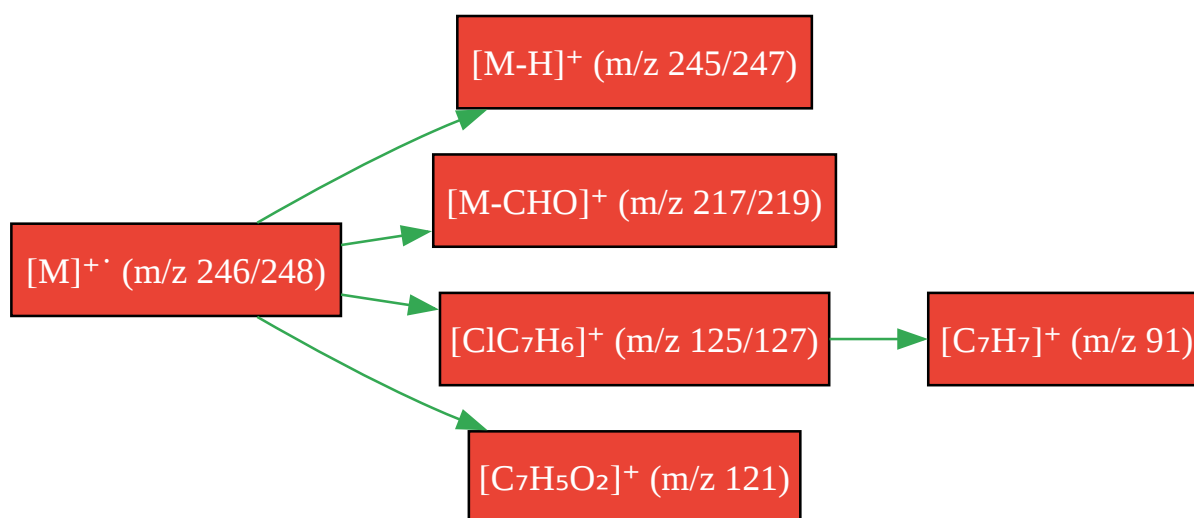
- Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrometry Data:

The molecular formula of **2-(2-Chlorobenzyloxy)benzaldehyde** is $\text{C}_{14}\text{H}_{11}\text{ClO}_2$. The nominal molecular weight is 246 g/mol. Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ^{37}Cl isotope being about one-third the abundance of the ^{35}Cl isotope.

m/z	Fragment Ion
246/248	[M] ⁺ (Molecular ion)
245/247	[M-H] ⁺
217/219	[M-CHO] ⁺
125/127	[Cl-C ₇ H ₆] ⁺ (Chlorobenzyl cation)
121	[C ₇ H ₅ O ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway of **2-(2-Chlorobenzoyloxy)benzaldehyde**.

- The molecular ion peak [M]⁺ should be observable at m/z 246 and 248.
- Loss of a hydrogen radical can lead to the [M-H]⁺ peak at m/z 245 and 247.
- Cleavage of the formyl group (-CHO) would result in a fragment at m/z 217 and 219.

- A major fragmentation pathway is the cleavage of the ether bond, leading to the formation of the 2-chlorobenzyl cation at m/z 125 and 127.
- The other part of the molecule could form a fragment at m/z 121.
- The 2-chlorobenzyl cation can further lose a chlorine atom to form the tropylium ion at m/z 91.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for **2-(2-Chlorobenzoyloxy)benzaldehyde**. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive set of expected spectral characteristics has been compiled. These data and interpretations will serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of this compound, enabling them to confirm its identity and assess its purity with a high degree of confidence.

References

- PrepChem.com. Synthesis of 2-(2-chloroethoxy)benzaldehyde. Available at: [\[Link\]](#)
- ResearchGate. Benzylolation and 1D NMR spectroscopic studies of some phenolic aldehydes. Available at: [\[Link\]](#)
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Available at: [\[Link\]](#)
- PubChem. 2-(Benzyloxy)benzaldehyde. Available at: [\[Link\]](#)
- PubChem. 2-Chlorobenzaldehyde. Available at: [\[Link\]](#)
- SpectraBase. 4-(2-Chloro-benzyloxy)-benzaldehyde - Optional[¹H NMR] - Spectrum. Available at: [\[Link\]](#)
- ResearchGate. The comparison of ¹³C NMR spectra for 2-(prop-2-ynoxy)benzaldehyde... Available at: [\[Link\]](#)

- NIST WebBook. Benzaldehyde, 2-chloro-. Available at: [\[Link\]](#)
- NIST WebBook. Benzaldehyde, 2-chloro-. Available at: [\[Link\]](#)
- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [\[Link\]](#)
- Organic Syntheses. 2,2'-DICHLORO- α,α' -EPOXYBIBENZYL. Available at: [\[Link\]](#)
- ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Available at: [\[Link\]](#)
- Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. Available at: [\[Link\]](#)
- Ataman Kimya. 2-CHLOROBENZALDEHYDE. Available at: [\[Link\]](#)
- PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available at: [\[Link\]](#)
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available at: [\[Link\]](#)
- ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [\[Link\]](#)
- PubChemLite. 2-(benzyloxy)benzaldehyde (C14H12O2). Available at: [\[Link\]](#)
- SpectraBase. 2-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [\[Link\]](#)
- NIST WebBook. Benzaldehyde, 2-chloro-. Available at: [\[Link\]](#)
- ResearchGate. Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in... Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. prepchem.com \[prepchem.com\]](https://www.prepchem.com)
- [2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(2-Chlorobenzyloxy)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348712/docs#spectroscopic-characterization-of-2-2-chlorobenzyloxy-benzaldehyde-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check